Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate is an organic compound that belongs to the class of esters It is a derivative of benzoic acid and contains both amino and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate typically involves a multi-step process. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as the starting material. This compound undergoes a series of reactions, including reduction and condensation, to form the final product. The reaction conditions often involve the use of solvents like methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2°C to 8°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted benzoates .
Scientific Research Applications
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly anticoagulants like Dabigatran etexilate.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets. In the case of its use as an intermediate for Dabigatran etexilate, the compound acts as a direct thrombin inhibitor, preventing blood clot formation. The molecular pathways involved include binding to the active site of thrombin, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-amino-4-methylamino-N-(pyridin-2-yl)benzamido)propanoate: A closely related compound with similar structural features.
N-(Pyridin-2-yl)amides: Compounds with a pyridinyl group attached to an amide moiety.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridinyl group and an imidazo ring.
Uniqueness
Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Properties
CAS No. |
143129-25-3 |
---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
ethyl 3-amino-4-(pyridin-2-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-15(19)11-6-7-14(13(16)9-11)18-10-12-5-3-4-8-17-12/h3-10H,2,16H2,1H3 |
InChI Key |
CXQOGTVGNZNUEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=CC2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.